2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide is a chemical compound with the molecular formula and a molecular weight of 237.69 g/mol. It is primarily utilized in proteomics research, indicating its relevance in biochemical applications. The compound contains a chloro group and a benzoimidazole moiety, which contribute to its biological activity and potential applications in medicinal chemistry.
This compound can be sourced from chemical suppliers such as Santa Cruz Biotechnology and Sigma-Aldrich, where it is listed for research purposes . In terms of classification, it falls under the category of halogenated amides, specifically those containing a benzoimidazole structure, which is significant in various pharmacological studies.
The synthesis of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide typically involves the following steps:
The reaction conditions, including temperature, solvent choice (often dichloromethane or toluene), and reaction time, are critical for optimizing yield and purity. Monitoring the reaction progress via thin-layer chromatography (TLC) can help ensure successful synthesis.
Key structural data includes:
The compound can participate in several chemical reactions due to its functional groups:
Reactions are often conducted under controlled conditions to avoid side reactions. For instance, nucleophilic substitutions may require bases like triethylamine to deprotonate nucleophiles effectively.
The mechanism of action for 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide primarily relates to its interaction with biological targets:
Data on solubility and stability under various pH conditions can be crucial for applications in drug formulation and development.
2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide has several applications:
The benzimidazole nucleus—a bicyclic system fusing benzene and imidazole rings—serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to naturally occurring purine nucleotides. This molecular mimicry enables diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts [5]. Benzimidazole derivatives exhibit remarkable stability under physiological conditions, maintaining integrity even under acidic/alkaline extremes or high temperatures (up to 270°C) [5]. This resilience, combined with tunable electronic properties (pKa1 ~5.3, pKa2 ~12.3), makes them ideal pharmacophores for drug design.
The incorporation of N-methylation at the 1-position, as seen in 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide, prevents tautomerism and enhances metabolic stability. Clinically, benzimidazole-based drugs like abemaciclib (CDK4/6 inhibitor), veliparib (PARP inhibitor), and bendamustine (alkylating agent) demonstrate this scaffold's therapeutic versatility in oncology [5]. These compounds typically exert anticancer effects through mechanisms including topoisomerase inhibition, DNA intercalation, kinase modulation, and epigenetic regulation. The molecular weight (237.69 g/mol) and moderate lipophilicity of our target compound align with drug-like properties essential for cellular penetration and target engagement [1] .
Table 1: Therapeutic Applications of Benzimidazole Derivatives
Biological Target | Therapeutic Effect | Example Drug | Key Interactions |
---|---|---|---|
Topoisomerase I/II | DNA damage induction | Bendamustine | DNA intercalation, alkylation |
Kinases (CDK4/6) | Cell cycle arrest | Abemaciclib | H-bonding, hydrophobic pocket occupancy |
PARP enzymes | DNA repair inhibition | Veliparib | π-stacking, H-bonding with catalytic site |
HDAC enzymes | Epigenetic modulation | Pracinostat | Zinc chelation, cap group interactions |
The chloroacetamide group (–CO–CH₂Cl) acts as a critical pharmacophoric element that significantly expands the bioactivity profile of benzimidazole scaffolds. This moiety provides two key advantages: (1) Electrophilic reactivity enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in biological targets, and (2) Structural versatility serving as a synthetic handle for further derivatization [2] [6]. In 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide, the chloroacetamide group is tethered via a methylene bridge (–CH₂–) to the benzimidazole's 2-position, optimizing spatial orientation for target interactions.
Structure-activity relationship (SAR) studies reveal that chloroacetamide-containing benzimidazoles exhibit enhanced anticancer and antimicrobial activities compared to non-halogenated analogs. The chlorine atom’s strong electron-withdrawing nature increases the carbonyl’s electrophilicity, facilitating nucleophilic attack during covalent inhibition [6]. Additionally, the methylene spacer between benzimidazole and acetamide groups (as in N-(2-chlorophenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide) balances conformational flexibility and target rigidity [10]. In antidepressant applications, analogs like VS25 (containing chloroacetamide) demonstrated 82.23% reduction in immobility time in tail suspension tests—surpassing standard drugs like fluoxetine [9].
Table 2: Bioactivity Comparison of Chloroacetamide Benzimidazole Hybrids
Compound | Molecular Formula | Key Structural Feature | Reported Bioactivity |
---|---|---|---|
2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide | C₁₁H₁₂ClN₃O | Methylbenzimidazole + chloroacetamide | Anticancer (DNA intercalation) [1] |
N-(2-chlorophenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide | C₁₈H₁₅Cl₂N₃OS | Bis-chloroaryl + thioether | Antimicrobial [10] |
2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide (VS25) | Variable | Thioacetamide linker | Antidepressant (82.23% DID*) [9] |
% DID = Percent decrease in immobility duration |
Precise chemical nomenclature is essential for distinguishing structural analogs of benzimidazole-acetamide hybrids. Our target compound, 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide (CAS-specific molecular weight: 237.69 g/mol, Formula: C₁₁H₁₂ClN₃O), follows systematic IUPAC rules [1] :
Positional isomerism significantly influences bioactivity:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2